3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine
Overview
Description
3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features an oxetane ring fused to a pyrrolopyridine core, with an iodine atom attached to the third position of the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine typically involves the formation of the oxetane ring followed by the introduction of the iodine atom. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the oxetane ring can be formed through intramolecular cyclization reactions involving alcohols and alkenyl sulfonium ions in the presence of a photocatalyst and base under blue LED light .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.
Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and bases. Conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted derivatives, while ring-opening reactions can produce linear or cyclic compounds with different functional groups.
Scientific Research Applications
3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or tool in studying biological processes and pathways, particularly those involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring’s strain and the presence of the iodine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-(oxetan-3-yl)-1H-pyrazole: This compound shares the oxetane and iodine features but has a pyrazole ring instead of a pyrrolopyridine core.
3-Iodooxetane: A simpler compound with only the oxetane ring and iodine atom, lacking the fused heterocyclic structure.
Uniqueness
3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine is unique due to its fused heterocyclic structure, which combines the properties of both the oxetane ring and the pyrrolopyridine core. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-iodo-1-(oxetan-3-yl)pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c11-9-4-13(7-5-14-6-7)10-1-2-12-3-8(9)10/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSFBTGTWKGCFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(C3=C2C=CN=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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